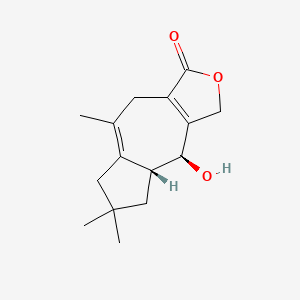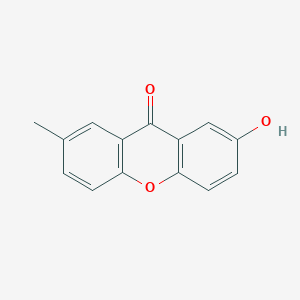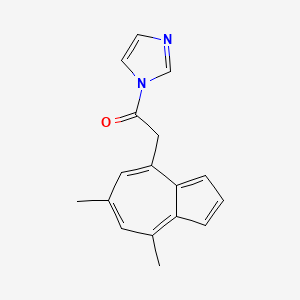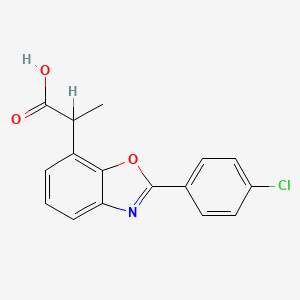
N-(Pyridin-3-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Pyridin-3-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a complex organic compound that features a pyridine ring and a benzamide moiety, both of which are substituted with trifluoroethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-3-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps, starting with the preparation of the pyridine and benzamide precursors. One common method involves the reaction of 3-aminopyridine with 2,5-dihydroxybenzoic acid, followed by the introduction of trifluoroethoxy groups through nucleophilic substitution reactions. The final step involves the formation of the amide bond under conditions such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for more efficient heat and mass transfer, as well as the recycling of solvents and reagents.
化学反応の分析
Types of Reactions
N-(Pyridin-3-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoroethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring would yield N-oxides, while reduction of a nitro group would yield an amine.
科学的研究の応用
N-(Pyridin-3-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
作用機序
The mechanism of action of N-(Pyridin-3-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
- N-(Pyridin-3-yl)-2,5-dimethoxybenzamide
- N-(Pyridin-3-yl)-2,5-dichlorobenzamide
- N-(Pyridin-3-yl)-2,5-difluorobenzamide
Uniqueness
N-(Pyridin-3-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide is unique due to the presence of trifluoroethoxy groups, which can significantly alter its chemical and physical properties compared to similar compounds. These groups can enhance the compound’s stability, lipophilicity, and ability to participate in specific interactions, making it a valuable compound for various applications.
特性
CAS番号 |
57415-38-0 |
|---|---|
分子式 |
C16H12F6N2O3 |
分子量 |
394.27 g/mol |
IUPAC名 |
N-pyridin-3-yl-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
InChI |
InChI=1S/C16H12F6N2O3/c17-15(18,19)8-26-11-3-4-13(27-9-16(20,21)22)12(6-11)14(25)24-10-2-1-5-23-7-10/h1-7H,8-9H2,(H,24,25) |
InChIキー |
ZYZPDUJPBRLOAB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)NC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzene, 1-nitro-3,5-bis[(trifluoromethyl)sulfonyl]-](/img/structure/B14614836.png)
![2-[Dichloro(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole](/img/structure/B14614841.png)
![2,2'-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde](/img/structure/B14614844.png)


![[6-[3,4-Dihydroxy-2,5-bis[(2,4,6-trimethylphenyl)sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B14614859.png)
![[(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid](/img/structure/B14614865.png)


![4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14614884.png)

![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14614898.png)
![6-Anilino-12H-benzo[a]phenothiazin-5-ol](/img/structure/B14614905.png)
